N-(3-benzoylphenyl)-2-phenylacetamide
Description
N-(3-Benzoylphenyl)-2-phenylacetamide is a phenylacetamide derivative characterized by a benzoyl group (C₆H₅CO-) attached to the phenyl ring at the 3-position and a phenylacetamide moiety (C₆H₅CH₂CONH-). This structure positions the compound as a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
N-(3-benzoylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20(14-16-8-3-1-4-9-16)22-19-13-7-12-18(15-19)21(24)17-10-5-2-6-11-17/h1-13,15H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNSJZIJYABZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Nitrophenyl)-2-phenylacetamide
- Structure: Features a nitro group (-NO₂) at the 4-position of the phenyl ring.
- Reactivity : The nitro group enhances electrophilicity at the amide nitrogen, increasing reactivity in alkylation reactions. In phase-transfer catalysis (PTC), N-(4-nitrophenyl)-2-phenylacetamide demonstrates higher reactivity than N-phenyl-2-phenylacetamide due to the nitro group’s electron-withdrawing nature, which stabilizes transition states .
- Catalytic Efficiency : Tetrabutylammonium bromide (TBABr) and tetraethylammonium bromide (TEABr) are optimal catalysts for its benzylation, achieving >80% yield under mild conditions .
N-(3-Cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide
- Structure: Incorporates a pyrazole ring with trifluoromethylsulfinyl and cyano groups.
- Bioactivity : Exhibits insecticidal activity against Plutella xylostella (LC₅₀ = 14.67 mg·L⁻¹), outperforming fipronil (LC₅₀ = 27.24 mg·L⁻¹). The electron-deficient pyrazole core and halogenated substituents enhance target binding and metabolic stability .
N-(3-Benzoylphenyl)-2-phenylacetamide vs. Analogs
- Synthetic Utility : Unlike nitro-substituted analogs, the benzoyl group may reduce harsh reaction conditions required for alkylation or coupling reactions.
N-(6-Amino-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide
- Structure : Contains a benzothiazole ring and a fluorine substituent.
- This contrasts with the benzoyl group’s role in modulating π-π interactions in target binding .
Pyrazole- and Triazole-Based Derivatives
- Examples: Compounds like N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 571150-23-7) exhibit diverse bioactivities due to heterocyclic motifs. The triazole ring improves metabolic stability compared to simpler phenylacetamides .
Phase-Transfer Catalysis (PTC) in Alkylation
- Efficiency : PTC methods for N-substituted 2-phenylacetamides achieve high regioselectivity (N- vs. O-alkylation) with TBABr or TEABr, minimizing side reactions. This approach is scalable for industrial production .
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